molecular formula C20H27N7O4 B11707304 2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine

2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine

Cat. No.: B11707304
M. Wt: 429.5 g/mol
InChI Key: ABNYMCRMPVKLKV-KGENOOAVSA-N
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Description

2-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE is a complex organic compound with a unique structure that includes a triazine ring substituted with morpholine groups and a hydrazone linkage to a dimethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE typically involves the following steps:

    Formation of the Hydrazone Linkage: The reaction between 3,4-dimethoxybenzaldehyde and hydrazine hydrate forms the hydrazone intermediate.

    Cyclization to Form the Triazine Ring: The hydrazone intermediate is then reacted with cyanuric chloride under basic conditions to form the triazine ring.

    Substitution with Morpholine Groups: Finally, the triazine ring is substituted with morpholine groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine.

    Substitution: The morpholine groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the triazine ring, while reduction may produce hydrazine derivatives.

Scientific Research Applications

2-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.

    Chemical Research: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE involves its interaction with molecular targets such as enzymes or receptors. The hydrazone linkage and triazine ring can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A compound with a similar dimethoxyphenyl moiety but different functional groups.

    3,4-Dimethoxyphenylacetic acid: Another compound with a dimethoxyphenyl group, used in different chemical contexts.

    3,4-Dimethoxybenzaldehyde: A precursor in the synthesis of the target compound.

Uniqueness

2-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE is unique due to its combination of a triazine ring, morpholine groups, and a hydrazone linkage. This structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

Molecular Formula

C20H27N7O4

Molecular Weight

429.5 g/mol

IUPAC Name

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C20H27N7O4/c1-28-16-4-3-15(13-17(16)29-2)14-21-25-18-22-19(26-5-9-30-10-6-26)24-20(23-18)27-7-11-31-12-8-27/h3-4,13-14H,5-12H2,1-2H3,(H,22,23,24,25)/b21-14+

InChI Key

ABNYMCRMPVKLKV-KGENOOAVSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4)OC

Origin of Product

United States

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